molecular formula C15H11ClN6S B4832947 2-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1H-benzimidazole

2-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1H-benzimidazole

Cat. No.: B4832947
M. Wt: 342.8 g/mol
InChI Key: DNEAQTVDPZHERD-UHFFFAOYSA-N
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Description

2-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1H-benzimidazole is a heterocyclic compound that combines the structural features of benzimidazole and tetrazole rings. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Properties

IUPAC Name

2-[[1-(4-chlorophenyl)tetrazol-5-yl]methylsulfanyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN6S/c16-10-5-7-11(8-6-10)22-14(19-20-21-22)9-23-15-17-12-3-1-2-4-13(12)18-15/h1-8H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNEAQTVDPZHERD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC3=NN=NN3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1H-benzimidazole typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-chlorophenylhydrazine with sodium azide in the presence of a suitable catalyst.

    Attachment of the Benzimidazole Ring: The benzimidazole ring is introduced by reacting the tetrazole derivative with o-phenylenediamine under acidic conditions.

    Thioether Formation: The final step involves the formation of the thioether linkage by reacting the intermediate with a suitable thiol reagent, such as methylthiol.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities present in the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions (e.g., acidic or basic media).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced derivatives of the parent compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1H-benzimidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.

    Medicine: Explored for its potential as an anti-inflammatory, anticancer, and neuroprotective agent.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of 2-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1H-benzimidazole involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: These compounds share the tetrazole ring and exhibit similar biological activities.

    Benzimidazole Derivatives: Compounds with the benzimidazole ring are known for their antimicrobial and anticancer properties.

    Thiazole Derivatives: These compounds also contain sulfur and nitrogen atoms in their ring structure and have diverse biological activities.

Uniqueness

2-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1H-benzimidazole is unique due to the combination of the tetrazole and benzimidazole rings, which imparts a distinct set of chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.

Biological Activity

The compound 2-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1H-benzimidazole is a novel chemical entity that has garnered attention for its potential biological activities. This compound, characterized by its unique structural features, including a benzimidazole core and a tetrazole moiety, presents opportunities for therapeutic applications in various fields such as medicinal chemistry and pharmacology.

  • Molecular Formula : C₁₆H₁₄ClN₅OS
  • Molecular Weight : 359.8 g/mol
  • CAS Number : 912904-35-9

Biological Activity Overview

The biological activity of this compound has been explored in several studies, revealing its potential in various therapeutic areas:

  • Antimicrobial Activity : Preliminary studies indicate that compounds containing the benzimidazole and tetrazole structures exhibit significant antibacterial properties. The presence of the chlorophenyl group is believed to enhance these effects by facilitating interactions with bacterial enzymes or proteins .
  • Anticancer Potential : Research has shown that benzimidazole derivatives can exhibit anticancer activities. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, including human liver carcinoma (HEPG2) and other tumor models .
  • Anti-inflammatory Effects : Some studies suggest that derivatives of benzimidazole can possess anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines and pathways involved in inflammation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key observations include:

  • The tetrazole ring enhances the compound's ability to bind to biological targets, potentially improving its efficacy.
  • The sulfanyl group may contribute to the compound's reactivity and interaction with cellular targets, influencing its pharmacological profile.
Compound FeatureEffect on Activity
Tetrazole RingEnhances binding affinity
Chlorophenyl GroupIncreases antimicrobial potency
Sulfanyl GroupModulates reactivity and target interaction

Case Studies

Several case studies have highlighted the biological activity of similar compounds:

  • Cytotoxicity Studies : A study evaluated a series of tetrazole-containing compounds for their cytotoxic effects on cancer cell lines. The results indicated that modifications to the substituents on the tetrazole ring significantly affected cytotoxicity levels, with some derivatives showing IC₅₀ values as low as 18.4 µM .
  • Antibacterial Activity Assessment : In another investigation, compounds with similar structural motifs were tested against resistant bacterial strains. The findings suggested that these compounds could serve as potential leads for developing new antibiotics due to their ability to inhibit bacterial growth effectively.
  • Inflammation Models : Experimental models assessing anti-inflammatory effects demonstrated that certain derivatives could significantly reduce inflammation markers, indicating potential therapeutic applications in treating inflammatory diseases .

Q & A

Q. What are the optimized synthetic routes for 2-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1H-benzimidazole, and how do reaction conditions influence yield?

The synthesis typically involves multi-step processes, starting with the formation of the tetrazole ring via cycloaddition reactions, followed by sulfanyl group introduction. Key steps include:

  • Tetrazole formation : Using sodium azide and nitriles under acidic conditions (e.g., HCl) .
  • Sulfanyl linkage : Reaction of the tetrazole intermediate with a benzimidazole derivative via nucleophilic substitution, often employing sulfonyl chlorides or thiourea derivatives .
  • Optimization : Yields depend on temperature (60–100°C), solvent polarity (DMF or THF), and stoichiometric ratios. For example, excess thiophiles improve sulfanyl group incorporation .

Q. Table 1: Representative Reaction Yields Under Varied Conditions

Temperature (°C)SolventYield (%)Purity (HPLC)
60DMF6295%
80THF7897%
100Toluene4590%

Q. How is the structural characterization of this compound performed, and which techniques validate its purity?

  • X-ray crystallography : Resolves bond lengths and angles (e.g., tetrazole-benzimidazole dihedral angles ~84–86°) . Software like SHELXL refines crystallographic data .
  • Spectroscopy :
    • NMR : 1^1H NMR confirms proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm; sulfanyl CH2_2 at δ 4.3 ppm) .
    • FTIR : Sulfanyl (C–S) stretches at ~650–700 cm1^{-1}; tetrazole ring vibrations at ~1450 cm1^{-1} .
  • HPLC/MS : Quantifies purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 385) .

Q. What preliminary bioactivity assays are recommended for this compound?

  • Enzyme inhibition : Screen against kinases (e.g., EGFR) or proteases using fluorogenic substrates .
  • Antimicrobial activity : Broth microdilution assays (MIC values) against S. aureus or E. coli .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC50_{50} calculations .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported bioactivity profiles?

Discrepancies in bioactivity (e.g., variable IC50_{50} values) may arise from polymorphic forms or solvates. Strategies include:

  • Comparative crystal structure analysis : Identify conformational differences (e.g., sulfanyl group orientation) using ORTEP-3 .
  • Docking studies : Correlate binding modes (e.g., PPARγ ligand interactions) with bioactivity .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., π–π stacking vs. hydrogen bonding) influencing solubility .

Q. Table 2: Crystallographic Parameters

ParameterValueSource
Space groupTriclinic, P1
a (Å)7.1500
Dihedral angle84.33°
π–π distance (Å)3.7376 (tetrazole)

Q. What methodologies address contradictions in enzyme inhibition data?

  • Kinetic assays : Determine inhibition type (competitive vs. non-competitive) via Lineweaver-Burk plots .
  • Mutagenesis studies : Identify critical residues (e.g., catalytic lysines) using site-directed mutagenesis .
  • Structural analogs : Compare substituent effects (e.g., 4-chlorophenyl vs. 4-fluorophenyl) on IC50_{50} .

Q. How can computational methods predict and optimize this compound’s interactions with biological targets?

  • Molecular docking (AutoDock/Vina) : Simulate binding to PPARγ or kinases; prioritize poses with lowest ΔG .
  • MD simulations : Assess stability of ligand-receptor complexes (e.g., RMSD < 2.0 Å over 100 ns) .
  • QSAR models : Relate substituent electronegativity (e.g., Cl vs. F) to bioactivity .

Q. What strategies mitigate synthetic byproducts or impurities in scaled-up production?

  • HPLC-guided purification : Use C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) .
  • Byproduct identification : LC-MS/MS detects sulfoxide derivatives or dehalogenated analogs .
  • Process optimization : Reduce reaction time (<12 hrs) to minimize hydrolysis of the tetrazole ring .

Q. How do substituents (e.g., 4-chlorophenyl) influence pharmacological properties?

  • Electron-withdrawing groups : Enhance metabolic stability (e.g., 4-Cl reduces CYP450-mediated oxidation) .
  • LogP calculations : Chlorophenyl increases hydrophobicity (LogP ~3.2 vs. 2.8 for unsubstituted analogs) .
  • SAR studies : Correlate substituent position (para vs. meta) with antimicrobial potency .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1H-benzimidazole
Reactant of Route 2
2-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1H-benzimidazole

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